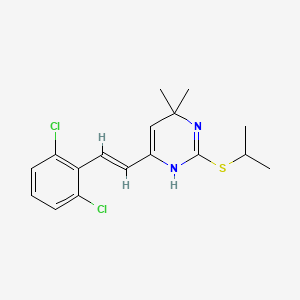
4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (DIP) is a small organic molecule that has been used in a variety of scientific applications, including drug development and biochemistry. DIP is a member of the pyrimidine family, which are compounds that contain the functional group C4H4N2. This compound has been studied extensively due to its unique properties, which make it an attractive target for research and development.
作用機序
The mechanism of action of 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is not yet fully understood. However, it is believed that this compound interacts with certain proteins and enzymes in the body, which can then lead to changes in the body's chemical processes. It is also believed that this compound can interact with certain drugs, which can then lead to changes in the body's response to the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes in the body, which can lead to changes in the body's chemical processes. Additionally, this compound has been shown to interact with certain drugs, which can lead to changes in the body's response to the drug.
実験室実験の利点と制限
The advantages of using 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine in lab experiments include its low cost and its ability to interact with proteins and enzymes in the body. Additionally, this compound has been found to be relatively stable and has a low toxicity. The main limitation of using this compound in lab experiments is that the mechanism of action is not yet fully understood, which can lead to unexpected results.
将来の方向性
There are several potential future directions for research on 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and biochemistry. Additionally, further research could be done to explore the potential of this compound as an organic synthesis reagent. Finally, further research could be done to explore the potential of this compound as an effective therapeutic agent.
合成法
The most common method for synthesizing 4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is through a two-step process. The first step involves the reaction between 2,6-dichloro-4-methylstyrene and isopropylsulfanyl chloride, which produces the intermediate 4-(2,6-dichlorostyryl)-2-(isopropylsulfanyl)-1,6-dihydropyrimidine. This intermediate is then reacted with dimethylformamide to form the final product, this compound.
科学的研究の応用
4-(2,6-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine has been used in a variety of scientific research applications, including drug development, biochemistry, and organic chemistry. In drug development, this compound has been used to study the effects of various drugs on the human body. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In organic chemistry, this compound has been used to study the structure and reactivity of various organic molecules.
特性
IUPAC Name |
6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-12(10-17(3,4)21-16)8-9-13-14(18)6-5-7-15(13)19/h5-11H,1-4H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIOCQTVUSXBEH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=NC(C=C(N1)/C=C/C2=C(C=CC=C2Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2935010.png)
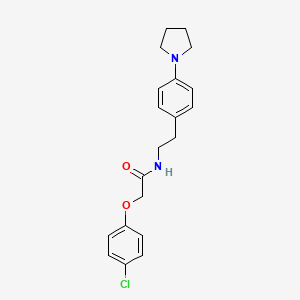
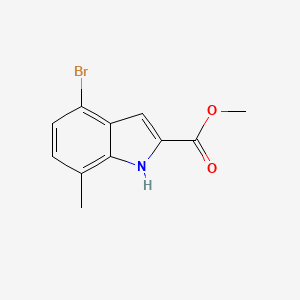
![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)

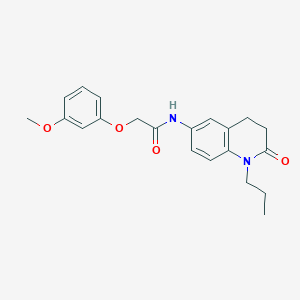
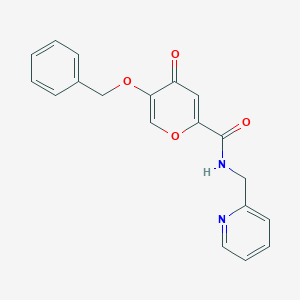
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
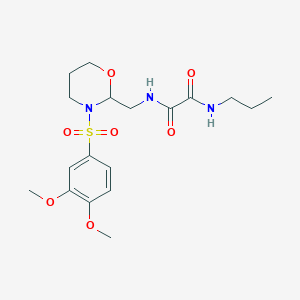
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid](/img/structure/B2935027.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)
